Propafenone

描述

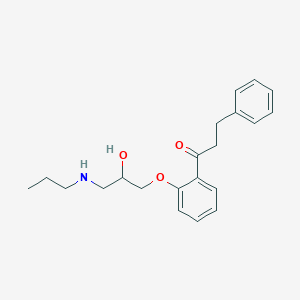

Structure

3D Structure

属性

IUPAC Name |

1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHAUXFOSRPERK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34183-22-7 (hydrochloride) | |

| Record name | Propafenone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045184 | |

| Record name | Propafenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Propafenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble, 7.58e-03 g/L | |

| Record name | Propafenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01182 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propafenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54063-53-5 | |

| Record name | Propafenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54063-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propafenone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propafenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01182 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propafenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propafenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPAFENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68IQX3T69U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propafenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7929 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propafenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Propafenone's Mechanism of Action on Cardiac Sodium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propafenone is a Class IC antiarrhythmic agent primarily utilized in the management of atrial and ventricular arrhythmias.[1] Its principal mechanism of action involves the blockade of voltage-gated sodium channels (Nav1.5) in cardiac myocytes. This blockade is characterized by a pronounced state- and use-dependence, with slow onset and offset kinetics. This compound exhibits a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[1][2] This preferential binding to channels in more active or depolarized cells leads to a potent and selective suppression of tachyarrhythmias, while having a lesser effect on normal heart rates. This guide provides a comprehensive overview of the molecular interactions, quantitative parameters, and experimental methodologies related to this compound's effects on cardiac sodium channels.

Core Mechanism: State- and Use-Dependent Sodium Channel Blockade

This compound's antiarrhythmic efficacy is rooted in its ability to reduce the fast inward sodium current (INa) during phase 0 of the cardiac action potential. This action decreases the maximum upstroke velocity (Vmax) of the action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.

A critical feature of this compound's interaction with Nav1.5 is its state-dependent nature. The affinity of this compound for the sodium channel is significantly higher when the channel is in the open or inactivated state compared to the resting state .[1][2] One study has suggested that this compound binds to the open state approximately 4000 and 700 times faster than to the resting and inactivated states, respectively.[2] This differential affinity is the basis for its use-dependent or phasic blockade.[3]

During rapid heart rates (tachycardia), cardiac cells spend more time in the depolarized state, leading to a higher proportion of sodium channels being in the open and inactivated states. This provides more binding opportunities for this compound, resulting in a cumulative or frequency-dependent block.[4] Conversely, at normal heart rates, there is more time during diastole for the drug to dissociate from the channels, minimizing its effect on normal cardiac conduction. The recovery from this block is notably slow.[5]

Quantitative Analysis of this compound's Effects

The following tables summarize the available quantitative data on this compound's interaction with cardiac sodium channels and its electrophysiological consequences.

Table 1: State-Dependent Blockade of Nav1.5 by this compound

| Parameter | Value | Cell Type/Experimental Condition | Source |

| Relative Binding Affinity | Open >> Inactivated > Resting | Human cardiac hNav1.5 | [2] |

| Binding Rate Comparison | Open state binding is ~4000x faster than resting state and ~700x faster than inactivated state | Human cardiac hNav1.5 in inactivation-deficient and wild-type cells | [2] |

Table 2: Use-Dependent Blockade of Nav1.5 by this compound

| Concentration | Stimulation Frequency | IC50 | Cell Type | Source |

| Various | 0 Hz (no stimulation) | 70 ± 7.5 µM | HEK cells expressing Nav1.5/QQQ mutant | [1] |

| Various | 0.2 Hz | 26 ± 5.6 µM | HEK cells expressing Nav1.5/QQQ mutant | [1] |

| Various | 1 Hz | 6 ± 1.7 µM | HEK cells expressing Nav1.5/QQQ mutant | [1] |

Table 3: Electrophysiological Effects of this compound

| Parameter | Effect | Concentration | Preparation | Source |

| Vmax (Maximum Upstroke Velocity) | Depression | Clinically relevant concentrations | Canine atrial and ventricular preparations | [6] |

| Conduction Time | Prolongation | Clinically relevant concentrations | Canine atrial and ventricular preparations | [6] |

| QRS Duration | Prolongation (use-dependent) | 450-900 mg/day | Human subjects | [4] |

| Steady-state inactivation (h∞ curve) | Shift to more negative potentials | 10 µM | Guinea pig ventricular cells | |

| Recovery from inactivation | Prolonged | 10 µM | Guinea pig ventricular cells |

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature to characterize the effects of this compound on cardiac sodium channels.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique used to study the effects of this compound on ionic currents in isolated cardiac myocytes or cell lines expressing Nav1.5.

-

Cell Preparations:

-

Primary Cardiomyocytes: Ventricular myocytes isolated from guinea pig or rabbit hearts.

-

Heterologous Expression Systems: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably transfected with the gene encoding the human cardiac sodium channel (SCN5A).[1]

-

-

Recording Solutions:

-

Intracellular (Pipette) Solution (example): (in mM) 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 5 NaCl, 2 MgCl2, 0.1 CaCl2; pH adjusted to 7.2 with CsOH.

-

Extracellular (Bath) Solution (example): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

-

Voltage-Clamp Protocols:

-

Protocol to Assess Use-Dependent Block:

-

Hold the cell membrane at a negative potential where most sodium channels are in the resting state (e.g., -120 mV).

-

Apply a train of short depolarizing pulses to a voltage that opens the sodium channels (e.g., 0 mV for 50 ms).

-

The frequency of the pulse train can be varied (e.g., 0.2 Hz, 1 Hz, 2 Hz) to assess frequency-dependent block.

-

Measure the peak inward sodium current for each pulse in the train. The progressive decrease in current amplitude indicates use-dependent block.

-

-

Protocol to Assess Recovery from Block:

-

Induce use-dependent block with a train of depolarizing pulses.

-

After the last pulse, maintain the membrane at a hyperpolarized potential (e.g., -120 mV) for varying durations.

-

Apply a test pulse to assess the fraction of channels that have recovered from the block.

-

Plot the recovered current as a function of the recovery interval to determine the time constant of recovery.

-

-

Visualizations

Signaling Pathway and Logical Relationships

Caption: State-dependent binding of this compound to cardiac sodium channels.

Experimental Workflow

Caption: Workflow for assessing this compound's effect on Nav1.5 using patch-clamp.

Logical Relationship of this compound's Antiarrhythmic Action

Caption: Logical flow of this compound's use-dependent antiarrhythmic effect.

Conclusion and Future Directions

This compound's mechanism of action on cardiac sodium channels is a well-established example of state- and use-dependent drug interaction. Its preferential binding to open and inactivated channels provides a targeted approach to suppressing tachyarrhythmias. While the qualitative aspects of this mechanism are well-understood, further research could focus on elucidating the precise binding kinetics (kon, koff, and Kd) for each channel state to refine quantitative models of drug action. A deeper understanding of the structural basis for this compound's interaction with the Nav1.5 channel, aided by advancements in cryo-electron microscopy, will be invaluable for the development of next-generation antiarrhythmic agents with improved efficacy and safety profiles.

References

- 1. Open State Structure and Pore Gating Mechanism of the Cardiac Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fda.report [fda.report]

- 3. fda.gov [fda.gov]

- 4. [Use-dependence of this compound. Clinical demonstration of the hypothesis of modulated receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of use-dependent ventricular conduction slowing by antiarrhythmic drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cohenweb.rc.fas.harvard.edu [cohenweb.rc.fas.harvard.edu]

Unraveling the Molecular Basis of Propafenone's Beta-Blocking Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propafenone, a Class 1C antiarrhythmic agent, is primarily recognized for its potent sodium channel blocking properties. However, its structural similarities to beta-adrenergic antagonists and its demonstrated clinical and preclinical beta-blocking effects contribute significantly to its therapeutic profile and potential side effects. This technical guide provides an in-depth exploration of the molecular underpinnings of this compound's beta-blocking activity. It consolidates quantitative data on receptor binding and functional inhibition, details the experimental protocols used for its characterization, and visualizes the involved signaling pathways and experimental workflows. A comprehensive understanding of this secondary mechanism is crucial for the optimal clinical application of this compound and the development of future antiarrhythmic agents with tailored pharmacological profiles.

Introduction

This compound is a widely used antiarrhythmic drug for the management of supraventricular and ventricular arrhythmias.[1][2] Its primary mechanism of action involves the blockade of fast inward sodium channels, which slows the upstroke of the cardiac action potential and prolongs the refractory period.[3][4] Beyond this primary Class 1C activity, this compound exhibits clinically relevant beta-adrenergic blocking properties (Class II activity).[4][5][6] This beta-blockade can contribute to its antiarrhythmic efficacy but also to adverse effects such as bradycardia and negative inotropy.[7][8] This guide delves into the molecular interactions and functional consequences of this compound's engagement with the beta-adrenergic system.

Molecular Interaction with Beta-Adrenergic Receptors

This compound's beta-blocking activity stems from its direct, competitive antagonism of beta-adrenergic receptors.[9] This interaction is characterized by a notable stereoselectivity, with the S-enantiomer of this compound demonstrating significantly higher affinity for these receptors than the R-enantiomer.[10][11]

Receptor Binding Affinity

The affinity of this compound and its enantiomers for beta-adrenergic receptors has been quantified through various in vitro binding assays. The data consistently show a higher potency of the S-enantiomer.

| Compound | Receptor Subtype | Preparation | Radioligand | Parameter | Value (nM) | Reference |

| (-)-Propafenone | β1 | Rat Cerebral Cortical Membranes | ¹²⁵I-pindolol | Kᵢ | 32 ± 1.7 | [10] |

| (-)-Propafenone | β2 | Rat Cerebellar Membranes | ¹²⁵I-pindolol | Kᵢ | 77 ± 5.8 | [10] |

| (+)-S-Propafenone | β2 | Human Lymphocyte | Not Specified | Kᵢ | 7.2 ± 2.9 | [11] |

| (-)-R-Propafenone | β2 | Human Lymphocyte | Not Specified | Kᵢ | 571 ± 141 | [11] |

| This compound (racemic) | β (non-specific) | Human Left Ventricular Membranes | [¹²⁵I]iodocyanopindolol | EC₅₀ | 111 ± 13 | [9] |

| Propranolol | β (non-specific) | Human Left Ventricular Membranes | [¹²⁵I]iodocyanopindolol | EC₅₀ | 2.4 ± 0.2 | [9] |

Kᵢ: Inhibition constant; EC₅₀: Half maximal effective concentration.

The data clearly illustrate that the S-enantiomer of this compound is approximately 100-fold more potent in its beta-blocking activity than the R-enantiomer.[1][11] In fact, the apparent activity of the (+)-propafenone isomer has been largely attributed to contamination with the more potent (-)-isomer.[10]

Functional Antagonism

The binding of this compound to beta-adrenergic receptors translates into functional antagonism of the downstream signaling cascade. This is most prominently observed as an inhibition of isoproterenol-stimulated adenylyl cyclase activity.[9]

| Drug | System | Parameter | This compound | Propranolol | Ratio (Propranolol:this compound) | Reference |

| This compound vs. Propranolol | In vivo (human) | Dose Ratio for chronotropic response | 4.1 ± 1.3 | 16.8 ± 5.1 | 1:40 | [9] |

| This compound vs. Propranolol | In vitro (frog erythrocyte) | Apparent Dissociation Constant (Kₐ) | - | - | 1:50 | [9] |

These functional assays confirm that while this compound is a less potent beta-blocker than propranolol, it achieves a modest degree of beta-blockade at clinical dosages, which may contribute to its antiarrhythmic effect.[9]

Downstream Signaling Pathways

The beta-adrenergic signaling pathway is a well-characterized G-protein coupled receptor (GPCR) cascade. This compound, as a competitive antagonist, interrupts this pathway at its inception.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. This compound (Rythmol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. medicine.com [medicine.com]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. Clinical pharmacology and beta-blocking efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound: Package Insert / Prescribing Information / MOA [drugs.com]

- 8. This compound: Arrhythmia Uses, Side Effects, Dosage [medicinenet.com]

- 9. Demonstration of beta adrenoceptor blockade by this compound hydrochloride: clinical pharmacologic, radioligand binding and adenylate cyclase activation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound interacts stereoselectively with beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereoselective disposition and pharmacologic activity of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Stereoselective Properties of Propafenone Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Propafenone, a Class 1C antiarrhythmic agent, is administered clinically as a racemic mixture of its (S)- and (R)-enantiomers. Despite their identical chemical composition, these stereoisomers exhibit significant differences in their pharmacodynamic and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the stereoselective properties of this compound enantiomers, offering valuable insights for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Executive Summary

The antiarrhythmic effect of this compound is primarily attributed to its sodium channel blocking activity, a property shared almost equally by both the (S)- and (R)-enantiomers. However, the two enantiomers display marked stereoselectivity in their beta-adrenergic receptor blocking activity and metabolic pathways. The (S)-enantiomer is a significantly more potent β-blocker than the (R)-enantiomer. This stereoselectivity has profound implications for the drug's overall clinical effect, side-effect profile, and patient-to-patient variability. Understanding these enantiomer-specific properties is crucial for optimizing therapeutic strategies and for the development of future antiarrhythmic agents with improved safety and efficacy profiles.

Pharmacodynamic Properties: A Tale of Two Enantiomers

The primary pharmacodynamic actions of this compound are its effects on cardiac sodium channels and β-adrenergic receptors. While both enantiomers contribute to the antiarrhythmic effect, their potencies at the β-adrenoceptor differ substantially.

Sodium Channel Blocking Activity

Both (S)- and (R)-propafenone are potent blockers of the fast inward sodium channels in cardiomyocytes. This action slows the upstroke of the action potential (Phase 0), leading to a decrease in conduction velocity and a prolongation of the QRS interval on an electrocardiogram. Studies have demonstrated that both enantiomers possess comparable potency in blocking sodium channels.[1][2][3] This shared activity is the basis for the Class 1C antiarrhythmic classification of this compound.

Beta-Adrenergic Blocking Activity

Significant stereoselectivity is observed in the β-blocking effects of this compound enantiomers. The (S)-enantiomer is a substantially more potent β-adrenoceptor antagonist than the (R)-enantiomer.[1][2][3][4] This difference in potency can be as high as 100-fold.[4] The β-blocking activity of racemic this compound is therefore predominantly attributed to the (S)-enantiomer. This property can contribute to the negative inotropic and chronotropic effects of the drug, which may be undesirable in some patients.

Table 1: Comparative Pharmacodynamic Properties of this compound Enantiomers

| Property | (S)-Propafenone | (R)-Propafenone | Racemic this compound |

| Sodium Channel Blockade | Potent | Potent | Potent |

| β-Adrenergic Blockade | Potent | Weak | Moderate |

| Ki for β2-adrenoceptor (nM) | 7.2 ± 2.9 | 571 ± 141 | Not Reported |

Source: Kroemer HK, et al. Circulation. 1989.[4]

Pharmacokinetic Properties: Stereoselective Disposition

The absorption, distribution, metabolism, and excretion of this compound are also subject to stereoselectivity, leading to different plasma concentrations of the two enantiomers at steady state.

Absorption and Distribution

This compound is well absorbed after oral administration and is extensively bound to plasma proteins, primarily alpha-1-acid glycoprotein.[1]

Metabolism

The metabolism of this compound is a key area of its stereoselective pharmacology and is highly dependent on an individual's genetic makeup, specifically their cytochrome P450 2D6 (CYP2D6) enzyme activity.[1][2] this compound is metabolized in the liver via two main pathways: 5-hydroxylation, primarily mediated by CYP2D6, and N-depropylation, mediated by CYP3A4 and CYP1A2.[5]

The 5-hydroxylation pathway is stereoselective, with the (R)-enantiomer being cleared more rapidly than the (S)-enantiomer.[1][2] This results in a higher plasma concentration of the more potent β-blocking (S)-enantiomer at steady state. The ratio of the area under the plasma concentration-time curve (AUC) of (S)-propafenone to (R)-propafenone is approximately 1.7.[2][4]

Individuals can be classified as either "extensive metabolizers" (EMs) or "poor metabolizers" (PMs) of CYP2D6 substrates. In PMs, who constitute about 7-10% of Caucasians, the 5-hydroxylation pathway is deficient, leading to higher plasma concentrations of both enantiomers and a reduced S/R ratio.[1][4]

An interesting enantiomer-enantiomer interaction has been observed where (R)-propafenone can inhibit the metabolism of (S)-propafenone, leading to a greater than expected β-blocking effect when the racemic mixture is administered compared to the (S)-enantiomer alone.[6]

The major active metabolite, 5-hydroxythis compound, also exhibits sodium channel blocking activity comparable to the parent drug.[1]

Table 2: Pharmacokinetic Parameters of this compound Enantiomers in Extensive Metabolizers

| Parameter | (S)-Propafenone | (R)-Propafenone |

| Clearance | Slower | Faster |

| Steady-State Plasma Concentration | Higher | Lower |

| AUC (S/R Ratio) | ~1.7 | - |

Sources: Kroemer HK, et al. Circulation. 1989; RxList. Rythmol (this compound): Side Effects, Uses, Dosage, Interactions, Warnings.[2][4]

Signaling Pathways

The therapeutic and adverse effects of this compound enantiomers are mediated through their interaction with specific cardiac signaling pathways.

Sodium Channel Blockade Pathway

Beta-Adrenergic Signaling Pathway

Experimental Protocols

The stereoselective analysis of this compound and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose.

Chiral Separation of this compound Enantiomers by HPLC

Objective: To separate and quantify (S)- and (R)-propafenone enantiomers in a biological matrix (e.g., plasma).

Principle: This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Materials:

-

HPLC system with UV or fluorescence detector

-

Chiral column (e.g., Chiralcel OD-R, a cellulose-based CSP)

-

Mobile phase: Acetonitrile and a buffer (e.g., sodium perchlorate)

-

Internal standard (e.g., a structurally related compound)

-

Plasma samples

-

Solid-phase extraction (SPE) cartridges for sample cleanup

Procedure:

-

Sample Preparation (Solid-Phase Extraction):

-

Condition the SPE cartridge with methanol and then water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the this compound enantiomers and the internal standard with a suitable organic solvent (e.g., methanol).

-

Evaporate the eluent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Analysis:

-

Inject the reconstituted sample into the HPLC system.

-

Elute the enantiomers isocratically with the mobile phase at a constant flow rate.

-

Detect the enantiomers using a UV or fluorescence detector at an appropriate wavelength.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of each enantiomer.

-

Determine the concentration of each enantiomer in the plasma samples by comparing their peak areas to the calibration curve.

-

Conclusion

The stereoselective properties of this compound enantiomers are a critical aspect of its clinical pharmacology. While both enantiomers contribute to its primary antiarrhythmic effect through sodium channel blockade, the potent β-blocking activity of the (S)-enantiomer and the stereoselective metabolism significantly influence the drug's overall therapeutic and adverse effect profile. A thorough understanding of these enantiomer-specific characteristics is paramount for clinicians in optimizing patient therapy and for researchers in the quest for safer and more effective antiarrhythmic drugs. The development of single-enantiomer formulations or novel agents that target specific channels with greater selectivity remains an important goal in cardiovascular drug development.

References

- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rythmol (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. Different stereoselective effects of (R)- and (S)-propafenone: clinical pharmacologic, electrophysiologic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective disposition and pharmacologic activity of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. An enantiomer-enantiomer interaction of (S)- and (R)-propafenone modifies the effect of racemic drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics and Metabolism of Propafenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone is a class Ic antiarrhythmic agent used in the management of atrial and ventricular arrhythmias. Its efficacy and safety profile are intrinsically linked to its complex pharmacokinetic and metabolic characteristics. Significant inter-individual variability in clinical response is largely attributed to genetic polymorphisms of the cytochrome P450 (CYP) enzymes responsible for its metabolism. A thorough understanding of its disposition in preclinical models is therefore paramount for the interpretation of toxicology data and the extrapolation to human pharmacokinetics. This guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of this compound, focusing on in vivo and in vitro models.

In Vivo Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical species, including rats and dogs. While data in non-human primates is limited in the public domain, this section summarizes the available quantitative parameters.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |

| Intravenous (IV) | 10 | - | - | 1.99 ± 0.228 (AUC ratio (-)/(+)) | - | - | [1] |

| Oral (PO) | 10 | - | - | 3.54 ± 1.12 (AUC ratio (-)/(+)) | - | 42.2 ((-)-enantiomer), 25.4 ((+)-enantiomer) | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs

| Route of Administration | Formulation | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Half-life (t½) (h) | Reference |

| Oral (PO) | Sustained-Release (SR) | 225 | 124.5 ± 140.0 | 4.1 ± 2.6 | 612.0 ± 699.2 | - | [2] |

| Oral (PO) | Immediate-Release (IR) | 225 | - | 1.5 ± 0.7 | - | - | [2] |

Note: Data for monkeys is limited. One source mentions reversible disorders of spermatogenesis at toxic intravenous doses in monkeys, but specific pharmacokinetic parameters were not provided.[3]

Metabolism

This compound undergoes extensive hepatic metabolism, which is a key determinant of its pharmacokinetic variability. The primary metabolic pathways are 5-hydroxylation and N-dealkylation, mediated predominantly by cytochrome P450 enzymes.[4]

Major Metabolites and Enzymatic Pathways

The two major pharmacologically active metabolites of this compound are 5-hydroxythis compound (5-OHP) and N-depropylthis compound (NDPP).[5]

-

5-Hydroxythis compound (5-OHP): Formed via hydroxylation, primarily by the polymorphic enzyme CYP2D6 . This metabolite has antiarrhythmic activity comparable to the parent drug.[6]

-

N-depropylthis compound (NDPP): Formed through N-dealkylation, mediated by CYP3A4 and CYP1A2 .[7]

Genetic polymorphism in CYP2D6 leads to different metabolizer phenotypes (extensive, intermediate, and poor metabolizers), resulting in significant variations in the plasma concentrations of this compound and its metabolites.[6]

Interspecies Differences in Metabolism

In vitro studies using liver microsomes and hepatocytes have revealed significant species differences in the metabolism of this compound.

Table 3: In Vitro Metabolism of this compound in Liver Microsomes/Hepatocytes

| Species | Primary Metabolic Pathway | Major Metabolite(s) | Key Enzymes Involved | Reference |

| Human | 5-hydroxylation | 5-hydroxythis compound | CYP2D6, CYP3A4, CYP1A2 | [8] |

| Rat | N-dealkylation | N-depropylthis compound | CYP1A subfamily, CYP3A4 | [8] |

| Dog | Glucuronidation, 5-hydroxylation | This compound glucuronide, 5-hydroxythis compound | Not specified | [8] |

| Monkey | - | - | - | [8] |

Note: While a study mentions monkey liver microsomes, specific data on the primary metabolic pathway and major metabolites were not provided in the snippet.[8]

Experimental Protocols

In Vivo Pharmacokinetic Studies in Beagle Dogs

Objective: To determine the pharmacokinetic profile of a new sustained-release (SR) formulation of this compound hydrochloride compared to an immediate-release (IR) formulation.

Methodology:

-

Animals: Male beagle dogs (n=8).

-

Housing: Housed in individual cages with controlled temperature and humidity, and a 12-hour light/dark cycle.

-

Dosing: A single oral dose of 225 mg this compound hydrochloride was administered in a crossover design.

-

Blood Sampling: Blood samples were collected from a foreleg vein at predose and at various time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

-

Sample Processing: Plasma was separated by centrifugation and stored at -20°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.

In Vitro Metabolism using Rat Liver Microsomes

Objective: To investigate the stereoselective metabolism of this compound.

Methodology:

-

Microsome Preparation: Liver microsomes are prepared from male Sprague-Dawley rats.

-

Incubation Mixture: The incubation mixture typically contains rat liver microsomes (e.g., 0.5 mg/mL protein), a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

-

Reaction Initiation: The reaction is initiated by adding this compound to the pre-warmed incubation mixture.

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.

-

Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining this compound and the formation of metabolites.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-28 days to form a differentiated monolayer.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Permeability Assay:

-

For apical-to-basolateral (A-B) permeability, this compound is added to the apical (donor) chamber, and samples are taken from the basolateral (receiver) chamber over time.

-

For basolateral-to-apical (B-A) permeability, this compound is added to the basolateral (donor) chamber, and samples are taken from the apical (receiver) chamber.

-

-

Sample Analysis: The concentration of this compound in the samples is determined by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

Visualizations

Metabolic Pathway of this compound```dot

digraph "this compound Metabolism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

This compound [fillcolor="#F1F3F4", label="this compound"]; Metabolite1 [fillcolor="#F1F3F4", label="5-Hydroxythis compound (5-OHP)\n(Active)"]; Metabolite2 [fillcolor="#F1F3F4", label="N-depropylthis compound (NDPP)\n(Active)"]; Conjugates [fillcolor="#F1F3F4", label="Glucuronide and\nSulfate Conjugates"];

This compound -> Metabolite1 [label=" CYP2D6\n(5-Hydroxylation)", fontcolor="#34A853"]; this compound -> Metabolite2 [label=" CYP3A4, CYP1A2\n(N-Dealkylation)", fontcolor="#EA4335"]; Metabolite1 -> Conjugates [label=" Phase II Enzymes", fontcolor="#4285F4"]; Metabolite2 -> Conjugates [label=" Phase II Enzymes", fontcolor="#4285F4"]; }

Caption: In vivo pharmacokinetic study workflow.

Conclusion

The preclinical evaluation of this compound reveals a complex pharmacokinetic and metabolic profile characterized by significant interspecies differences. While rats primarily metabolize this compound via N-dealkylation, dogs and humans favor 5-hydroxylation and subsequent glucuronidation. This highlights the importance of selecting appropriate preclinical models and carefully interpreting the data when extrapolating to humans. The pronounced role of the polymorphic CYP2D6 enzyme in this compound's metabolism underscores the need for pharmacogenetic considerations in both preclinical and clinical development. Further investigation into the pharmacokinetics of this compound in non-human primates would provide valuable data to bridge the gap between lower species and humans.

References

- 1. Pharmacokinetics and pharmacodynamics of this compound during acute and chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assets.hpra.ie [assets.hpra.ie]

- 3. Investigations on the pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. benchchem.com [benchchem.com]

- 6. Pharmacokinetic and pharmacodynamic evaluation of this compound in patients with ventricular arrhythmia. This compound Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacology of this compound: pharmacokinetics, metabolism and concentration-response relations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Propafenone's Impact on Cardiac Action Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propafenone is a Class 1C antiarrhythmic agent widely utilized in the management of cardiac arrhythmias. Its primary mechanism of action involves the blockade of fast inward sodium channels, leading to a reduction in the upstroke velocity of the cardiac action potential. This comprehensive technical guide delves into the intricate effects of this compound on cardiac action potential duration, exploring its multi-channel blocking properties and the resulting electrophysiological alterations. This document provides a detailed overview of the experimental protocols used to elucidate these effects, presents quantitative data in a structured format, and utilizes visualizations to illustrate key signaling pathways and experimental workflows.

Introduction

The cardiac action potential is a complex interplay of ion currents that governs the heart's electrical activity and subsequent contraction. Antiarrhythmic drugs, such as this compound, exert their therapeutic effects by modulating these ion channels. This compound, a potent sodium channel blocker, also exhibits beta-adrenergic and potassium channel blocking properties, contributing to its multifaceted impact on cardiac electrophysiology.[1][2] Understanding the precise effects of this compound on the duration and morphology of the cardiac action potential is paramount for its safe and effective clinical application, as well as for the development of novel antiarrhythmic therapies.

Mechanism of Action: A Multi-Channel Perspective

This compound's primary electrophysiological effect is the blockade of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1] This action slows the conduction of the electrical impulse throughout the heart.[2] Beyond its prominent sodium channel antagonism, this compound also interacts with other key cardiac ion channels and receptors:

-

Potassium Channels: this compound has been shown to inhibit several potassium currents, including the rapid component of the delayed rectifier potassium current (IKr), the transient outward potassium current (Ito), and the ATP-sensitive potassium current (IK(ATP)).[3] Blockade of these channels can influence the repolarization phase (Phase 3) of the action potential, potentially prolonging its duration.

-

Beta-Adrenergic Receptors: this compound possesses beta-blocking activity, which contributes to its antiarrhythmic effects by reducing heart rate and myocardial contractility, particularly in states of sympathetic overactivity.[1][4]

This multi-channel blockade results in a complex and concentration-dependent modulation of the cardiac action potential duration across different cardiac tissues.

Signaling Pathway of this compound's Action

Quantitative Impact on Action Potential Duration

The effect of this compound on cardiac action potential duration (APD) is a critical determinant of its antiarrhythmic and proarrhythmic potential. This effect varies depending on the specific cardiac tissue, the concentration of the drug, and the heart rate.

Effects on Atrial and Ventricular Myocytes

Studies have shown that this compound can have differential effects on the APD of atrial and ventricular myocytes. In some instances, it has been observed to prolong the APD in ventricular muscle while having a less pronounced or even shortening effect in atrial tissue.

| Tissue Type | This compound Concentration | APD50 Change | APD90 Change | Reference |

| Sheep Ventricular Muscle | up to 10-6 M | Lengthened | Lengthened | [5] |

| Rabbit Atrial Myocytes | 0.1 to 100 µM | Not specified | Not specified | [3] |

Table 1: Summary of this compound's Effects on Atrial and Ventricular APD. Note: Quantitative percentage changes are not consistently reported across studies, highlighting the need for further standardized research.

Effects on Purkinje Fibers

In contrast to its effects on ventricular muscle, this compound has been shown to shorten the APD in Purkinje fibers at certain concentrations.[5][6] This differential effect can increase the dispersion of repolarization between Purkinje fibers and the surrounding ventricular tissue, a factor that may contribute to arrhythmogenesis.

| This compound Concentration | APD90 Change in Purkinje Fibers | Reference |

| up to 10-6 M | Shortened | [5] |

| 10-6 M to 4x10-5 M | Shortened | [6] |

Table 2: Effect of this compound on Purkinje Fiber Action Potential Duration (APD90).

Ion Channel Blockade Potency

The following table summarizes the inhibitory concentrations (IC50) of this compound on various cardiac potassium channels.

| Ion Channel | Species | IC50 (µM) | Reference |

| IKr | Rabbit | Not specified | Not specified |

| Ito | Rabbit | Not specified | Not specified |

| IK(ATP) (Atrial) | Rabbit | 1.26 ± 0.17 | [3] |

| IK(ATP) (Ventricular) | Rabbit | 4.94 ± 0.59 | [3] |

Table 3: Inhibitory Concentrations (IC50) of this compound on Cardiac Potassium Channels.

Experimental Protocols

The investigation of this compound's effects on cardiac action potential relies on sophisticated electrophysiological techniques. The whole-cell patch-clamp method is a cornerstone for studying ion channel function and action potentials in isolated cardiomyocytes.

Whole-Cell Patch-Clamp for Action Potential Recording

This technique allows for the measurement of the membrane potential of a single cardiomyocyte while controlling the intracellular environment.

Cell Preparation:

-

Isolate single ventricular or atrial myocytes from animal hearts (e.g., rabbit, guinea pig) using enzymatic digestion.

-

Plate the isolated cells on glass coverslips for recording.

Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 K-Aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

Recording Procedure:

-

A glass micropipette filled with the internal solution is brought into contact with a cardiomyocyte.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured by gentle suction, establishing the whole-cell configuration.

-

Action potentials are elicited by injecting brief depolarizing current pulses through the patch pipette.

-

The membrane potential is recorded using a patch-clamp amplifier and digitized for analysis.

-

This compound is applied at various concentrations via the perfusion system, and changes in action potential parameters (e.g., APD30, APD50, APD90, upstroke velocity) are measured.

Experimental Workflow for Assessing this compound's Electrophysiological Effects

Discussion and Conclusion

This compound's impact on cardiac action potential duration is complex, arising from its interactions with multiple ion channels and receptors. Its primary effect as a potent sodium channel blocker leads to a significant reduction in the upstroke velocity of the action potential. Furthermore, its influence on various potassium currents and its beta-adrenergic antagonism contribute to its overall electrophysiological profile.

The differential effects of this compound on the action potential duration in different cardiac tissues, particularly the shortening in Purkinje fibers and potential lengthening in ventricular muscle, highlight the intricate nature of its action. This disparity can create a substrate for arrhythmias, underscoring the importance of careful dose titration and patient selection.

The quantitative data presented in this guide, while derived from various preclinical studies, provide valuable insights into the concentration-dependent effects of this compound. However, it is crucial to acknowledge the inter-species variability and the need for further research to fully translate these findings to the clinical setting.

The detailed experimental protocols outlined herein serve as a foundation for researchers aiming to further investigate the electrophysiological properties of this compound and other antiarrhythmic agents. A thorough understanding of these methodologies is essential for generating robust and reproducible data.

References

- 1. Revisiting this compound toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessing drug safety by identifying the axis of arrhythmia in cardiomyocyte electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. Demonstration of beta adrenoceptor blockade by this compound hydrochloride: clinical pharmacologic, radioligand binding and adenylate cyclase activation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound slows conduction and produces a nonuniform recovery of excitability between Purkinje and ventricular muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound on sinus nodal and ventricular automaticity: in vitro and in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Models for Studying Propafenone Electrophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone is a Class 1C antiarrhythmic agent utilized for the management of cardiac arrhythmias, including atrial fibrillation and ventricular arrhythmias.[1][2] Its primary mechanism of action involves the potent blockade of the fast inward sodium channels (INa) in cardiac cells, leading to a decreased rate of depolarization (Phase 0) of the cardiac action potential.[1][3] This action slows the conduction velocity in the myocardium.[1] Beyond its primary sodium channel blocking activity, this compound also exhibits weaker beta-adrenergic blocking effects and influences potassium channels.[1] These complex interactions with multiple ion channels contribute to both its therapeutic efficacy and its potential for proarrhythmic events, such as new or worsened arrhythmias.[4][5] Understanding these electrophysiological effects at a cellular level is paramount for assessing its safety and efficacy. This guide provides an in-depth overview of the key in vitro models and experimental protocols used to investigate the electrophysiological properties of this compound and its active metabolites.

Core In Vitro Models

A variety of in vitro models are employed to dissect the electrophysiological profile of this compound, ranging from isolated tissues to genetically engineered cell lines and human stem cell-derived models.

-

Isolated Cardiac Tissues: Preparations like canine Purkinje fibers, sheep Purkinje fibers, and guinea pig papillary muscles are classical models.[6][7][8] They allow for the study of this compound's effects on action potential parameters in intact, multicellular preparations that retain some of the heart's architectural complexity.

-

Heterologous Expression Systems: Cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are genetically modified to express specific human cardiac ion channels (e.g., hERG for IKr, SCN5A for INa).[6][9] These models are essential for isolating and characterizing the drug's effect on a single ion channel type without confounding influences from other channels.

-

Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): As a more recent advancement, hiPSC-CMs offer a human-relevant model for cardiotoxicity and electrophysiology assessment.[10][11] These cells express a complement of human cardiac ion channels and can be used in various formats, including 2D monolayers and 3D spheroids, to study drug-induced changes in electrophysiology and contractility.[10][12]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound and its primary active metabolite, 5-hydroxythis compound, on various electrophysiological parameters from a range of in vitro models.

Table 1: Effects of this compound and Metabolites on Cardiac Ion Channels

| Compound | Ion Channel | Preparation | IC₅₀ (µM) | % Inhibition (at Concentration) | Reference |

| This compound | hERG (IKr) | CHO Cells | - | 78.7 ± 2.3% (at 2 µM) | [9] |

| hERG (IKr) | Xenopus Oocytes | 0.77 - 5.04 (for derivatives) | - | [13] | |

| Sodium Channels (INa) | Canine Atrial Myocytes | 1.4 (Steady State Block) | - | [14] | |

| Kv Currents | Coronary Arterial Smooth Muscle Cells | - | 51% (at 10 µM) | [15] | |

| 5-Hydroxythis compound | hERG (IKr) | CHO Cells | - | 71.1 ± 4.1% (at 2 µM) | [9] |

Table 2: Effects of this compound and Metabolites on Action Potential Parameters

| Compound | Parameter | Preparation | Concentration | Effect | Reference |

| This compound | Vmax | Canine Purkinje Fibers | 1x10⁻⁸ to 1x10⁻⁵ M | Use-dependent reduction | [7] |

| Vmax | Sheep Purkinje & Ventricular Muscle | 10⁻⁷ to 10⁻⁶ M | Decreased | [8] | |

| Action Potential Amplitude | Canine Purkinje Fibers | 1x10⁻⁸ to 1x10⁻⁵ M | Reduced | [7] | |

| Action Potential Duration (APD) | Canine Purkinje Fibers | 1x10⁻⁸ to 1x10⁻⁵ M | Reduced | [7] | |

| APD₉₀ | Sheep Purkinje Fibers | up to 10⁻⁶ M | Shortened | [8] | |

| APD₉₀ | Sheep Ventricular Muscle | up to 10⁻⁶ M | Lengthened | [8] | |

| 5-Hydroxythis compound | Vmax | Canine Purkinje Fibers | 1x10⁻⁸ to 1x10⁻⁵ M | Use-dependent reduction | [7] |

| Action Potential Amplitude | Canine Purkinje Fibers | 1x10⁻⁸ to 1x10⁻⁵ M | Reduced | [7] | |

| Action Potential Duration (APD) | Canine Purkinje Fibers | 1x10⁻⁸ to 1x10⁻⁵ M | Reduced | [7] | |

| N-Depropylthis compound | Vmax | Canine Purkinje Fibers | 1x10⁻⁸ to 1x10⁻⁵ M | Reduced at higher concentrations | [7] |

| Action Potential Amplitude | Canine Purkinje Fibers | 1x10⁻⁸ to 1x10⁻⁵ M | Reduced | [7] | |

| Action Potential Duration (APD) | Canine Purkinje Fibers | 1x10⁻⁸ to 1x10⁻⁵ M | Reduced | [7] |

Visualizations: Pathways and Workflows

Caption: this compound's primary and secondary electrophysiological targets.

Caption: General experimental workflow for in vitro electrophysiology studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of electrophysiological data. The following sections describe standard protocols used in the study of this compound.

Whole-Cell Patch-Clamp Technique

This is the gold-standard method for recording ion channel currents and action potentials from single cells.[6][9][16] It is widely used with heterologous expression systems and isolated cardiomyocytes.

1. Cell/Tissue Preparation:

-

Heterologous Expression Systems: CHO or HEK293 cells stably transfected with the gene of interest (e.g., hERG) are cultured under standard conditions.[6][9] Prior to recording, they are dissociated and plated onto glass coverslips.

-

Isolated Cardiomyocytes: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., rabbit).[6]

2. Electrophysiological Recording:

-

Configuration: The whole-cell configuration is established to allow control of the cell's membrane potential and measurement of transmembrane currents.[6]

-

Electrodes: Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an intracellular solution.[16][17]

-

Solutions:

-

Typical Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.[18]

-

Typical Intracellular (Pipette) Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH. (Note: Ionic composition is varied to isolate specific currents).[18]

-

3. Voltage-Clamp Protocols:

-

For hERG (IKr) Current: Cells are held at a negative potential (e.g., -80 mV). A depolarizing pulse (e.g., to +20 mV) is applied to activate the channels, followed by a repolarizing step (e.g., to -50 mV or -60 mV) to record the characteristic tail current, which is used for quantifying channel block.[9][13][19]

4. Data Analysis:

-

The recorded currents are analyzed to determine the extent of channel inhibition by this compound.

-

Concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration. These curves are fitted to a Hill equation to calculate the IC₅₀ value.[6]

Automated Patch-Clamp (APC)

APC platforms (e.g., QPatch, SyncroPatch) increase the throughput of ion channel screening, making them invaluable for safety pharmacology.[20][21][22]

1. System and Cell Preparation:

-

The systems use specialized multi-well plates (patch plates) where cells in suspension are automatically captured over a micropore.[23]

-

A whole-cell configuration is established using suction.[23]

2. Protocol Execution:

-

Voltage protocols, similar to those in conventional patch-clamp, are pre-programmed and executed automatically.

-

Compound solutions are applied sequentially from a compound plate, allowing for the generation of full dose-response curves on individual cells.[21]

3. Data Acquisition and Analysis:

-

Data is acquired in parallel from multiple cells (up to 384 at a time on some systems).[19]

-

Integrated software performs online analysis, calculating parameters like % inhibition and IC₅₀ values.

Microelectrode Recordings in Isolated Tissues

This technique is used to measure action potentials in multicellular preparations like Purkinje fibers or papillary muscles.[6][7]

1. Tissue Preparation:

-

Tissues are dissected from animal hearts and placed in a tissue bath.[6]

-

The bath is continuously superfused with a physiological salt solution (e.g., Tyrode's solution) at 37°C, bubbled with 95% O₂ and 5% CO₂.[6]

2. Action Potential Recording:

-

Glass microelectrodes filled with a high-potassium solution (e.g., 3 M KCl) are used to impale individual cells.[6]

-

The tissue is stimulated at various frequencies to assess the rate-dependent effects of this compound.

3. Data Analysis:

-

Key parameters are measured from the recorded action potentials, including:

-

Maximum upstroke velocity (Vmax)

-

Action Potential Duration at 50% and 90% repolarization (APD₅₀ and APD₉₀)

-

Effective Refractory Period (ERP)[6]

-

Conclusion

The electrophysiological profile of this compound is complex, characterized by a primary potent block of sodium channels and additional effects on other cardiac ion channels. A multi-faceted approach utilizing various in vitro models is essential for a comprehensive understanding of its actions. Heterologous expression systems are ideal for dissecting the drug's interaction with specific ion channels, while isolated tissues and, more recently, hiPSC-CMs provide a more integrated view of its effects on the cardiac action potential and cellular arrhythmogenesis. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for researchers investigating the electrophysiological properties of this compound and other antiarrhythmic agents.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. This compound Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: Package Insert / Prescribing Information / MOA [drugs.com]

- 5. acc.org [acc.org]

- 6. benchchem.com [benchchem.com]

- 7. Electrophysiologic, inotropic and antiarrhythmic effects of this compound, 5-hydroxythis compound and N-depropylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound slows conduction and produces a nonuniform recovery of excitability between Purkinje and ventricular muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound and its main metabolite, 5-hydroxythis compound, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of human induced pluripotent stem cell-derived cardiomyocytes to assess drug cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmiainducing drugs with multi-electrode array analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes for Preclinical Cardiotoxicity Screening in Cardio-Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trapping and dissociation of this compound derivatives in HERG channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. selleckchem.com [selleckchem.com]

- 16. Patch Clamp Protocol [labome.com]

- 17. docs.axolbio.com [docs.axolbio.com]

- 18. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 20. Frontiers | Automated Electrophysiology Makes the Pace for Cardiac Ion Channel Safety Screening [frontiersin.org]

- 21. Frontiers | State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening [frontiersin.org]

- 22. Automated ion channel screening: patch clamping made easy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Development of automated patch clamp assays to overcome the burden of variants of uncertain significance in inheritable arrhythmia syndromes - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Symphony of Propafenone: An In-depth Guide to its Derivatives' Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Propafenone, a class 1C antiarrhythmic agent, has long been a cornerstone in the management of cardiac arrhythmias.[1][2] Its mechanism of action, primarily centered on blocking cardiac sodium channels, has inspired decades of research into its structural analogs to refine its therapeutic profile and explore new pharmacological frontiers.[2][3] This technical guide delves into the intricate structure-activity relationships (SAR) of this compound derivatives, offering a comprehensive overview of how discrete molecular modifications influence their antiarrhythmic, multichannel-blocking, multidrug resistance-modulating, and antimalarial activities.

Core Structural Features and Their Pharmacological Significance

The this compound scaffold is characterized by a phenylpropiophenone moiety linked to a propanolamine side chain.[4] SAR studies have consistently highlighted the criticality of several structural components for its biological activity.[4] These include the protonated nitrogen atom, the ether linkage, the carbonyl group, and the aromatic rings.[4] Variations in these regions have profound impacts on the molecule's lipophilicity, ionization, and ultimately, its interaction with biological targets.[4]

dot

Caption: Key structural features of the this compound scaffold and their influence on pharmacological activity.

Antiarrhythmic Activity: Fine-Tuning Ion Channel Interactions

This compound's antiarrhythmic effect stems from its ability to block sodium channels, with additional mild beta- and calcium channel-blocking properties.[1] The development of new derivatives has aimed to enhance efficacy and reduce the proarrhythmic potential.[4]

One study investigated two new this compound derivatives, 5OCl-PF and 5OF-PF, with chlorine and fluorine substituents on the ortho position of the benzyl moiety, respectively.[4] However, in an in vivo rat model of aconitine-induced arrhythmia, these derivatives did not demonstrate a better antiarrhythmic profile than the parent compound.[4] In fact, 5OCl-PF was found to be proarrhythmic.[4] This highlights the sensitive nature of substitution on the aromatic rings and its impact on the delicate balance of ion channel blockade.

Table 1: Antiarrhythmic Effects of this compound Derivatives in a Rat Model [4]

| Compound | Modification | Key Observations in Aconitine-Induced Arrhythmia Model |

| This compound | - | Reduced occurrence of supraventricular premature beats (SVPB) and supraventricular tachycardia (SVT). |

| 5OCl-PF | Chlorine at ortho position of benzyl moiety | Increased proarrhythmic events; all animals developed ventricular premature beats and tachycardia. |

| 5OF-PF | Fluorine at ortho position of benzyl moiety | Negative chronotropic effect; potentiated atrial excitability. |

Multidrug Resistance Modulation: The Role of Lipophilicity and Nitrogen Substitution

A significant area of research for this compound derivatives has been their ability to reverse multidrug resistance (MDR) in cancer cells, primarily through the inhibition of P-glycoprotein (P-gp).[5][6][7]

SAR studies have revealed a strong correlation between the lipophilicity of this compound analogs and their P-gp inhibitory activity.[5][6] Generally, increased lipophilicity leads to enhanced MDR-modulating effects.[6] The substitution pattern at the nitrogen atom is also crucial for this activity.[7] For instance, arylpiperazine derivatives of this compound have demonstrated high potency in restoring daunorubicin sensitivity in tumor cells.[7]

Furthermore, the nature of the nitrogen atom plays a role. Quaternary nitrogen analogs, which carry a permanent positive charge, were found to be P-gp substrates themselves and stimulated P-gp ATPase activity with lower efficacy compared to their tertiary amine counterparts.[5]

dot

Caption: Structure-activity relationship of this compound derivatives as P-glycoprotein modulators.

Interaction with HERG Channels: The Impact of Bulk and Hydrogen Bonding

A critical aspect of antiarrhythmic drug development is assessing the potential for blockade of the human ether-a-go-go-related gene (HERG) potassium channels, which can lead to life-threatening arrhythmias. Studies on this compound derivatives have identified structural features that influence their interaction with and dissociation from the HERG channel.

It was found that this compound and derivatives with shorter side chains become trapped within the closed HERG channel.[8][9] In contrast, the introduction of bulkier side chains can facilitate the dissociation of the drug from the closed channel state.[8][9] However, this is not solely dependent on size. The presence of a hydrogen bond acceptor within the bulky side chain is essential for this facilitated dissociation.[9] This suggests that extending the molecule to interact with specific residues near the channel pore can prevent trapping.

Table 2: HERG Channel Interaction of this compound Derivatives [8][9]

| Derivative Type | Side Chain Characteristics | Interaction with Closed HERG Channel |

| This compound & Analogs | Short | Trapped |

| Analogs | Bulky with H-bond acceptor | Efficiently dissociate |

| Analogs | Bulky without H-bond acceptor | Trapped |

Antimalarial Activity: A New Therapeutic Avenue

Intriguingly, this compound has been identified as an inhibitor of Plasmodium falciparum growth, opening up a new avenue for the development of antimalarial drugs.[10][11] The primary challenge in this area is to separate the antimalarial activity from the cardiac ion channel effects.

Research has shown that modifications to the this compound scaffold can lead to potent antimalarial compounds with significantly reduced ion channel activity.[10] Specifically, the incorporation of diphenylmethyl piperazine moieties resulted in analogs with EC50 values of ≤100 nM against both drug-sensitive (3D7) and drug-resistant (K1) strains of P. falciparum.[10] These findings underscore the versatility of the this compound scaffold and the potential for repurposing and optimizing it for different therapeutic indications.

Experimental Protocols

A summary of key experimental methodologies cited in the literature for evaluating this compound derivatives is provided below.

Synthesis of this compound Derivatives

A general five-step synthesis for novel this compound derivatives has been described:[4]

-

Condensation: Reaction of acetophenone with a substituted benzaldehyde.

-

Reduction: Reduction of the resulting α,β-unsaturated ketone.

-

Addition: Addition of a phenolic nucleophile to epichlorohydrin.

-

Aminolysis: Ring-opening of the epoxide with propylamine.

-

Salt Formation: Reaction with HCl to yield the hydrochloride salt.

dot

Caption: General workflow for the synthesis of this compound derivatives.

In Vivo Antiarrhythmic Activity Assessment

The antiarrhythmic effects of this compound derivatives can be evaluated in a rat model of aconitine-induced arrhythmia:[4]

-

Animal Model: Male Wistar rats are anesthetized.

-

Drug Administration: The test compound (e.g., this compound derivative at 2 mg/kg) is administered intravenously.

-

Arrhythmia Induction: After a set period (e.g., 5 minutes), arrhythmia is induced by intravenous administration of aconitine (40 μg/kg).

-

Monitoring: Electrocardiogram (ECG) is continuously monitored to record heart rate and the onset and incidence of various arrhythmias (e.g., SVPB, SVT, ventricular premature beats).

-

Data Analysis: The effects of the test compound are compared to a control group receiving only aconitine and a group receiving the parent compound, this compound.

P-glycoprotein ATPase Activity Assay

The interaction of this compound analogs with P-gp can be assessed by measuring P-gp ATPase activity in inside-out plasma membrane vesicles:[5]

-

Vesicle Preparation: Inside-out plasma membrane vesicles are prepared from cells overexpressing P-gp.

-

Assay Reaction: Vesicles are incubated with the test compound at various concentrations in a reaction mixture containing ATP.

-

Phosphate Detection: The amount of inorganic phosphate released due to ATP hydrolysis by P-gp is quantified.

-

Data Analysis: The concentration-dependent stimulation of ATPase activity is measured to determine parameters such as the Ka (activation constant) and efficacy of stimulation.

HERG Channel Inhibition Assay

The inhibitory effect of this compound derivatives on HERG channels can be studied using the two-microelectrode voltage clamp technique in Xenopus oocytes:[8][9]

-

Expression System: Xenopus oocytes are injected with cRNA encoding the HERG channel.

-

Electrophysiological Recording: Oocytes are voltage-clamped, and potassium currents are recorded.

-

Drug Application: The test compound is applied to the oocyte, and the effect on the HERG current is measured.

-

Data Analysis: Concentration-response curves are generated to determine the IC50 for channel block. The kinetics of block and recovery from block are also analyzed to assess for drug trapping.[8]

Conclusion

The structure-activity relationship of this compound derivatives is a rich and multifaceted field. While the core scaffold provides the essential framework for antiarrhythmic activity, strategic modifications to the aromatic rings, the propanolamine side chain, and the nitrogen atom can dramatically alter the pharmacological profile. These modifications can fine-tune interactions with cardiac ion channels, transform the molecule into a potent modulator of multidrug resistance, or even unlock entirely new therapeutic applications such as antimalarial agents. The insights gained from these SAR studies are invaluable for the rational design of next-generation therapeutics with improved efficacy, selectivity, and safety profiles. Future research will likely focus on further elucidating the molecular interactions with target proteins to guide the development of even more sophisticated and targeted this compound-based drugs.

References

- 1. Guidelines for the use of this compound in treating supraventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. Antiarrhythmic drugs: this compound | Pharmacology Mentor [pharmacologymentor.com]

- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 5. Structure-activity relationship studies of this compound analogs based on P-glycoprotein ATPase activity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies on benzofuran analogs of this compound-type modulators of tumor cell multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, pharmacologic activity, and structure-activity relationships of a series of this compound-related modulators of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trapping and dissociation of this compound derivatives in HERG channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trapping and dissociation of this compound derivatives in HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimization of this compound Analogues as Anti-Malarial Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Chiral Separation of Propafenone Enantiomers by High-Performance Liquid Chromatography

Introduction

Propafenone is a Class 1C antiarrhythmic drug used to treat atrial and ventricular arrhythmias.[1] It is a chiral compound, existing as (R)- and (S)-enantiomers, which may exhibit different pharmacological and toxicological profiles.[1] Consequently, the stereoselective analysis of this compound is crucial in drug development, clinical monitoring, and pharmacokinetic studies.[1][2] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for the separation and quantification of this compound enantiomers.[3] This document provides detailed methodologies for the chiral separation of this compound enantiomers by HPLC.

Principle of Chiral Separation by HPLC